4-Bromo-6-fluoro-1H-indazol

Descripción general

Descripción

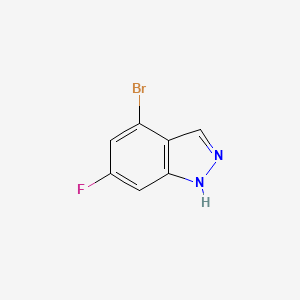

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of bromine and fluorine atoms in the structure of 4-Bromo-6-fluoro-1H-indazole enhances its chemical reactivity and potential for various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

4-Bromo-6-fluoro-1H-indazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of PI3 kinase inhibitors, which are important in cancer research.

Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-6-fluoro-1H-indazole is the phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This makes them an attractive target for therapeutic interventions.

Mode of Action

It is known that indazole compounds can coordinate to metal centers, such as ir, ln, and eu, to form either heteroleptic or homoleptic triplet photosensitizers . This suggests that 4-Bromo-6-fluoro-1H-indazole may interact with its targets through a ligand to metal energy transfer process .

Biochemical Pathways

It is known that indazole compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-Bromo-6-fluoro-1H-indazole may affect similar biochemical pathways.

Result of Action

Given its primary target, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Action Environment

It is known that the solvent effect in aqueous reaction was estimated in the synthesis of indazole , suggesting that the action environment may play a role in the compound’s activity.

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-fluoro-1H-indazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular functions, including cell growth, proliferation, and survival . The interaction between 4-Bromo-6-fluoro-1H-indazole and PI3K is primarily inhibitory, leading to a decrease in the enzyme’s activity. This inhibition can have downstream effects on various signaling pathways, making 4-Bromo-6-fluoro-1H-indazole a valuable tool for studying these pathways.

Cellular Effects

The effects of 4-Bromo-6-fluoro-1H-indazole on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is likely due to its inhibitory effects on PI3K and other related signaling pathways. Additionally, 4-Bromo-6-fluoro-1H-indazole can influence gene expression and cellular metabolism, further contributing to its effects on cell function.

Molecular Mechanism

At the molecular level, 4-Bromo-6-fluoro-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding to the enzyme’s active site and preventing its interaction with substrates . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block its activity. Additionally, 4-Bromo-6-fluoro-1H-indazole may also interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-fluoro-1H-indazole can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 4-Bromo-6-fluoro-1H-indazole can have lasting effects on cellular function, including sustained inhibition of PI3K activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-fluoro-1H-indazole in animal models vary with dosage. At lower doses, the compound can effectively inhibit PI3K activity and influence cellular processes without causing significant toxicity . At higher doses, 4-Bromo-6-fluoro-1H-indazole may exhibit toxic effects, including damage to tissues and organs. These threshold effects highlight the importance of careful dosage control in experimental settings to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

4-Bromo-6-fluoro-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as PI3K . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, 4-Bromo-6-fluoro-1H-indazole may interact with other enzymes and cofactors, further affecting metabolic pathways and contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, 4-Bromo-6-fluoro-1H-indazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity, making it important to consider transport and distribution when studying its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Bromo-6-fluoro-1H-indazole can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-6-fluoro-1H-indazole may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular processes.

Métodos De Preparación

The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde, which reacts with hydrazine to form benzylidenehydrazine. This intermediate then undergoes cyclization to produce the indazole core . Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, to achieve high yields and purity .

Análisis De Reacciones Químicas

4-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrazine, NBS, NCS, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:

4-Fluoro-1H-indazole: Used in dye-sensitized solar cells (DSSCs) and as photosensitizers.

6-Bromo-1H-indazole: Known for its antitumor activity and used in cancer research.

The unique combination of bromine and fluorine atoms in 4-Bromo-6-fluoro-1H-indazole provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Actividad Biológica

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C7H4BrFN2

- Molar Mass : Approximately 215.02 g/mol

- Structure : The compound features a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole ring.

The primary biological activity of 4-Bromo-6-fluoro-1H-indazole involves its interaction with various molecular targets, particularly:

- Phosphoinositide 3-Kinases (PI3Ks) : This enzyme family plays a crucial role in regulating cellular functions such as growth, proliferation, differentiation, and survival. The compound acts as an inhibitor by binding to the active site of PI3K, thereby preventing substrate interaction and subsequent signaling pathways that promote cell survival and proliferation.

Biochemical Pathways

The compound has been implicated in several biochemical pathways:

- Inhibition of Enzymes : It has shown potential in inhibiting aldose reductase and acetylcholinesterase, which are relevant in diabetes and neurodegenerative diseases, respectively.

- Induction of Apoptosis : In cancer cell lines, 4-Bromo-6-fluoro-1H-indazole has been observed to induce apoptosis, suggesting its role as a potential anticancer agent.

Biological Activity Summary

The biological activity of 4-Bromo-6-fluoro-1H-indazole can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |

| Enzyme Inhibition | Acts as an inhibitor for PI3K, aldose reductase, and acetylcholinesterase. |

| Antimicrobial Effects | Exhibits potential antibacterial properties against Gram-positive bacteria. |

Case Study 1: Anticancer Potential

A study evaluated the effects of 4-Bromo-6-fluoro-1H-indazole on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over a period of 48 hours. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of PI3K revealed that 4-Bromo-6-fluoro-1H-indazole effectively reduced PI3K activity by approximately 70% at a concentration of 10 µM. This inhibition correlated with decreased phosphorylation of downstream targets involved in cell survival signaling pathways.

Temporal Effects in Laboratory Settings

The stability and biological activity of 4-Bromo-6-fluoro-1H-indazole were assessed under standard laboratory conditions. While the compound demonstrated consistent activity over short periods (up to one week), prolonged exposure led to gradual degradation, reducing its effectiveness.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Bromo-6-fluoro-1H-indazole, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-indazole | Lacks fluorine; simpler structure | Less reactive due to fewer halogen substituents |

| 6-Fluoro-1H-indazole | Lacks bromine; different halogen profile | May exhibit different biological activities |

| 4-Bromo-3-iodo-1H-indazole | Contains iodine instead of fluorine | Different reactivity patterns |

Propiedades

IUPAC Name |

4-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-35-4 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.